N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide
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Description
N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a chemical compound that has been extensively researched for its potential therapeutic applications in cystic fibrosis (CF) and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in the pathophysiology of CF.
Scientific Research Applications
- Targeting Tubulin : EME00374 interacts with tubulin, a protein involved in cell division. Researchers explore its potential as an antimitotic agent, disrupting microtubule dynamics and inhibiting cancer cell growth .
Medicinal Chemistry and Drug Development
These applications highlight the versatility of EME00374 and its potential impact across diverse scientific disciplines. Researchers continue to explore its properties and develop novel derivatives for practical use in these fields . If you’d like further details or additional applications, feel free to ask! 😊
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-12(16)6-3-7-13(9)20-14(21)10-4-2-5-11(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHDROPNSFPDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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